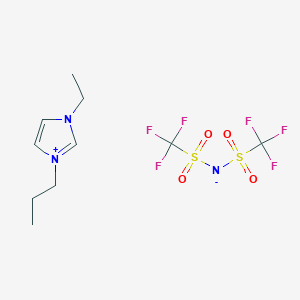

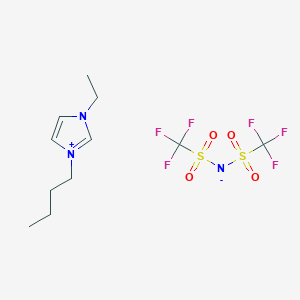

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

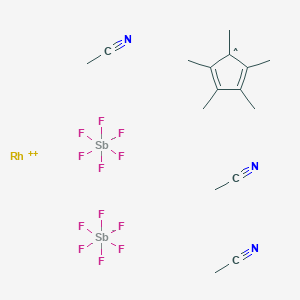

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity . These characteristics make it an attractive compound for various applications in scientific research and industry.

Mécanisme D'action

Target of Action

The primary target of 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide is the electrolyte in lithium-ion batteries . This compound is a type of room temperature ionic liquid (RTIL) that can enhance the activity of the electrolyte, which plays a crucial role in the charge-discharge cycle of the battery .

Mode of Action

This compound interacts with its target by increasing the solubility of gases in the electrolyte . Specifically, it has been found to have a greater ability to solubilize CO2 compared to other similar compounds . This interaction results in an enhancement of the electrolyte’s activity, thereby improving the performance of the lithium-ion battery .

Biochemical Pathways

The compound affects the charge-discharge cycle of the lithium-ion battery . By enhancing the activity of the electrolyte, it facilitates the movement of lithium ions between the anode and cathode during this cycle . The downstream effect of this is an improvement in the battery’s capacity and efficiency .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can consider the analogous properties of the compound in its role as an electrolyte enhancer. The compound is stable at room temperature , and its effects are observed during the operation of the lithium-ion battery . .

Result of Action

The result of the compound’s action is an improvement in the performance of lithium-ion batteries . By enhancing the activity of the electrolyte, the compound facilitates the charge-discharge cycle, leading to increased battery capacity and efficiency .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and radiation . For instance, radiation can induce darkening and decoloration of the compound . Despite these changes, the compound remains stable and continues to function effectively as an electrolyte enhancer .

Safety and Hazards

Orientations Futures

Méthodes De Préparation

The synthesis of 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-butyl-3-ethylimidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide . The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization or extraction methods to obtain the desired ionic liquid.

Analyse Des Réactions Chimiques

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

Biology: This compound is explored for its potential in biological applications, such as enzyme stabilization and protein crystallization.

Medicine: Research is ongoing to investigate its use in drug delivery systems and pharmaceutical formulations.

Comparaison Avec Des Composés Similaires

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide can be compared with other similar ionic liquids, such as:

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

These compounds share similar properties but differ in their alkyl chain lengths and substituents, which can affect their solubility, thermal stability, and ionic conductivity. The uniqueness of this compound lies in its specific balance of hydrophobicity and ionic conductivity, making it suitable for specialized applications.

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-ethylimidazol-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.C2F6NO4S2/c1-3-5-6-11-8-7-10(4-2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-9H,3-6H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDCAEROKOBVKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F6N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea](/img/structure/B6310590.png)

![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B6310597.png)

![1-[(2S)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B6310602.png)

![1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6310618.png)